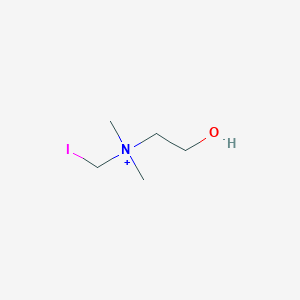
2-Hydroxy-N-(iodomethyl)-N,N-dimethylethan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N-(iodomethyl)-N,N-dimethylethan-1-aminium is a quaternary ammonium compound with the molecular formula C5H13IN2O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(iodomethyl)-N,N-dimethylethan-1-aminium typically involves the reaction of 2-dimethylaminoethanol with diiodomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-Dimethylaminoethanol+Diiodomethane→this compound iodide
The reaction is usually conducted in an inert atmosphere to prevent any unwanted side reactions. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-(iodomethyl)-N,N-dimethylethan-1-aminium undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions, altering the compound’s chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thioether derivatives, while oxidation reactions can produce corresponding ketones or aldehydes .
Scientific Research Applications
2-Hydroxy-N-(iodomethyl)-N,N-dimethylethan-1-aminium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Medicine: Explored for its antibacterial properties and potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-(iodomethyl)-N,N-dimethylethan-1-aminium involves its interaction with specific molecular targets. For example, its antibacterial effect is attributed to its ability to disrupt bacterial cell membranes and interfere with essential cellular processes. The compound’s quaternary ammonium structure allows it to interact with negatively charged components of bacterial membranes, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium methanesulfonate: Known for its ability to separate cellulose from biomass material.
N,N-Dimethyl-N-(iodomethyl)ethan-2-ol ammonium iodide: Similar structure but with different functional groups, leading to varied applications.
Uniqueness
2-Hydroxy-N-(iodomethyl)-N,N-dimethylethan-1-aminium is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C5H13INO+ |
|---|---|
Molecular Weight |
230.07 g/mol |
IUPAC Name |
2-hydroxyethyl-(iodomethyl)-dimethylazanium |
InChI |
InChI=1S/C5H13INO/c1-7(2,5-6)3-4-8/h8H,3-5H2,1-2H3/q+1 |
InChI Key |
PVSYYJGWRSOEQY-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CCO)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















